

Spectroscopic Analysis of 1-(Benzylxy)-3-ethynylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Benzylxy)-3-ethynylbenzene

Cat. No.: B163511

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) characteristics of **1-(benzylxy)-3-ethynylbenzene**, a molecule of interest in synthetic chemistry and drug discovery. This document outlines the expected spectroscopic data, detailed experimental protocols for obtaining such data, and a logical workflow for the analysis.

Core Spectroscopic Data

The quantitative data expected from the IR and mass spectrometric analysis of **1-(benzylxy)-3-ethynylbenzene** (Molecular Formula: C₁₅H₁₂O, Molecular Weight: 208.26 g/mol) are summarized below. These values are predicted based on the characteristic behavior of its constituent functional groups as documented in spectroscopic literature.

Infrared (IR) Spectroscopy Data

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Intensity
≡C-H (Terminal Alkyne)	Stretching	~3300	Strong, Sharp
C≡C (Terminal Alkyne)	Stretching	~2100-2260	Weak to Medium
=C-H (Aromatic)	Stretching	~3030-3100	Medium to Weak
C-H (Alkyl - CH ₂)	Stretching	~2850-2960	Medium
C=C (Aromatic)	In-ring Stretching	~1450-1600	Medium, Multiple Bands
C-O-C (Aryl Ether)	Asymmetric Stretching	~1250	Strong
C-O-C (Aryl Ether)	Symmetric Stretching	~1040	Strong

Mass Spectrometry (MS) Data

m/z	Proposed Fragment Ion	Formula	Notes
208	[M] ⁺	[C ₁₅ H ₁₂ O] ⁺	Molecular Ion
91	[C ₇ H ₇] ⁺	[C ₆ H ₅ CH ₂] ⁺	Benzyl cation (often the base peak)
117	[M - C ₇ H ₇] ⁺	[C ₈ H ₅ O] ⁺	Loss of the benzyl group
77	[C ₆ H ₅] ⁺	[C ₆ H ₅] ⁺	Phenyl cation, from fragmentation of the benzyl group

Experimental Protocols

Detailed methodologies for acquiring the IR and mass spectra of **1-(benzyloxy)-3-ethynylbenzene** are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-(benzyloxy)-3-ethynylbenzene** by measuring the absorption of infrared radiation.

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR crystal.

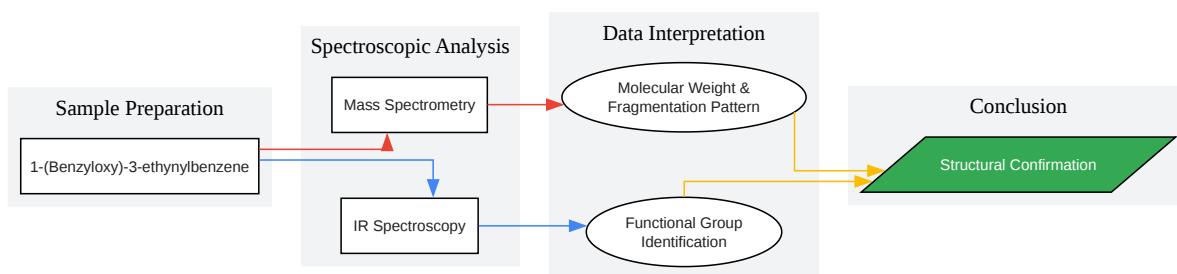
Procedure:

- Sample Preparation: A small amount of solid **1-(benzyloxy)-3-ethynylbenzene** is placed directly onto the ATR crystal.
- Data Acquisition:
 - A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
 - The sample spectrum is then recorded.
 - The instrument is set to scan the mid-infrared range, typically from 4000 to 400 cm^{-1} .
 - A sufficient number of scans (e.g., 16 or 32) are co-added to ensure a good signal-to-noise ratio.
- Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry

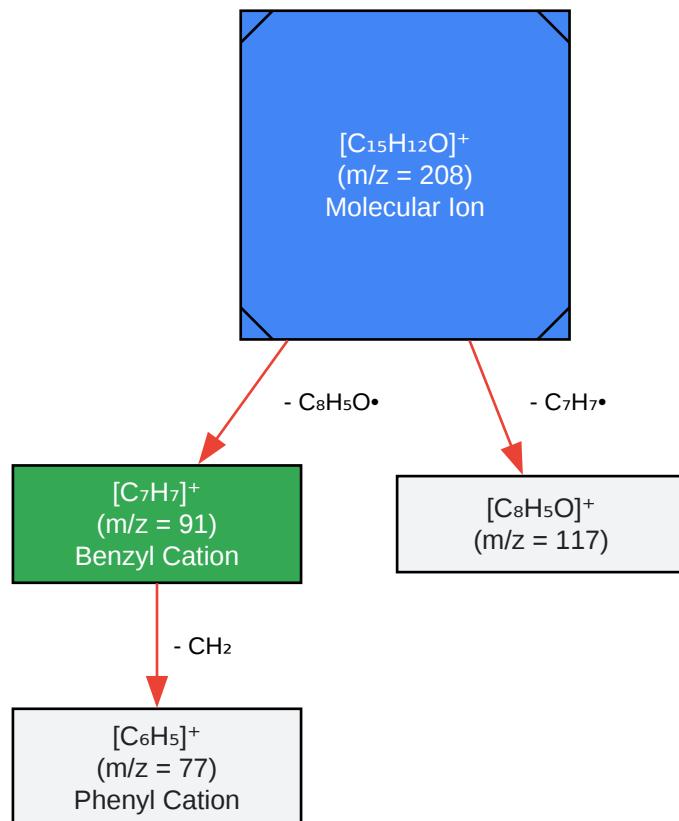
Objective: To determine the molecular weight and fragmentation pattern of **1-(benzyloxy)-3-ethynylbenzene** to confirm its structure.

Method: Electron Ionization - Quadrupole Mass Spectrometry (EI-MS).


Instrumentation: A mass spectrometer with an electron ionization source and a quadrupole mass analyzer.

Procedure:

- Sample Introduction: A dilute solution of **1-(benzyloxy)-3-ethynylbenzene** in a volatile organic solvent (e.g., dichloromethane or methanol) is introduced into the instrument, often via a direct insertion probe or gas chromatography inlet.
- Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positive ions are accelerated into the quadrupole mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded for each m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.


Visualized Workflows

The logical flow of the spectroscopic analysis and the expected fragmentation pathway are depicted in the following diagrams.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1-(benzyloxy)-3-ethynylbenzene**.

[Click to download full resolution via product page](#)

Caption: Proposed mass fragmentation pathway for **1-(benzyloxy)-3-ethynylbenzene**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 1-(BenzylOxy)-3-ethynylbenzene: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163511#ir-and-mass-spectrometry-of-1-benzylOxy-3-ethynylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com